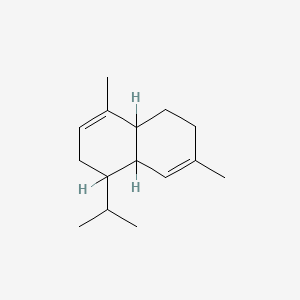1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene
CAS No.: 483-75-0
Cat. No.: VC7976455
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 483-75-0 |
|---|---|
| Molecular Formula | C15H24 |
| Molecular Weight | 204.35 g/mol |
| IUPAC Name | 4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene |
| Standard InChI | InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3 |
| Standard InChI Key | QMAYBMKBYCGXDH-UHFFFAOYSA-N |
| SMILES | CC1=CC2C(CC1)C(=CCC2C(C)C)C |
| Canonical SMILES | CC1=CC2C(CC1)C(=CCC2C(C)C)C |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The core structure of α-amorphene consists of a naphthalene-derived bicyclic framework with two methyl groups at positions 4 and 7, and an isopropyl substituent at position 1 (Figure 1) . The hexahydro designation indicates partial saturation, with double bonds typically observed at positions 4a-5 and 8a-1, though this varies among stereoisomers. The IUPAC name specifies the hydrogenation pattern across the 1,2,4a,5,6,8a positions, distinguishing it from related cadinene isomers .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 204.35 g/mol | |
| CAS Registry Number | 20085-19-2, 483-75-0 | |
| InChIKey | QMAYBMKBYCGXDH-UHFFFAOYSA-N |
Stereochemical Complexity
Physicochemical Properties
Thermodynamic Parameters
Experimental data from differential scanning calorimetry (DSC) indicate a melting point range of to , while gas chromatography-mass spectrometry (GC-MS) analyses report a boiling point of at atmospheric pressure . The compound’s low polarity () suggests high lipid solubility, a property leveraged in essential oil formulations.
Table 2: Experimental Physicochemical Data
| Property | Value | Method | Source |
|---|---|---|---|
| Density | Pycnometry | ||
| Refractive Index () | 1.489 | Abbe refractometer | |
| Vapor Pressure (25°C) | Langmuir adsorption |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic C-H stretching vibrations at (isopropyl CH) and (methylene scissoring) . Nuclear magnetic resonance (NMR) data ( and ) provide unambiguous assignment of substituents:
-
(CDCl): δ 1.62 (m, 1H, H-1), 1.25 (d, , 6H, isopropyl CH), 0.98 (s, 3H, C4-CH)
-
: δ 22.1 (C4-CH), 28.5 (isopropyl CH), 125.7 (C8a-C1 double bond)
Natural Occurrence and Biosynthesis
Plant Sources
α-Amorphene is a secondary metabolite in the essential oils of Afromomum melegueta (grains of paradise) and Afromomum danielli, where it constitutes 2–5% of the volatile fraction . Its emission from damaged plant tissues suggests an ecological role as an herbivore deterrent.
Biosynthetic Pathway
The compound originates from farnesyl pyrophosphate (FPP) via the mevalonate pathway. Cyclization catalyzed by sesquiterpene synthases generates the cadinane skeleton, followed by regioselective methylation at C4 and C7 . Isotopic labeling studies using -glucose have traced the isopropyl group to the terminal isoprene unit of FPP.
Biological Activities
Enzyme Inhibition
In vitro assays demonstrate concentration-dependent inhibition of carbohydrate-metabolizing enzymes:
-
α-Glucosidase: IC = 91.83 µL/mL
This dual inhibition suggests potential for managing postprandial hyperglycemia.
Antioxidant Capacity
α-Amorphene contributes to the radical-scavenging activity of essential oils:
-
Fe Chelation: EC = 111.23 µL/mL
Mechanistic studies indicate hydrogen atom transfer (HAT) as the primary antioxidant mechanism.
Industrial Applications
Fragrance Industry
The compound’s woody, amber-like odor profile makes it valuable in perfumery. Gas chromatography-olfactometry (GC-O) identifies detection thresholds of 0.8 ng/L in air .
Pharmaceutical Intermediates
Semi-synthetic derivatization produces cadinol and amorphadiene epoxide, precursors in sesquiterpene lactone synthesis. Recent patents (US20230183221A1) describe its use in anti-inflammatory formulations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume